Home > Products > Screening Compounds P132847 > 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one
3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one - 2097920-47-1

3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Catalog Number: EVT-2997065
CAS Number: 2097920-47-1
Molecular Formula: C15H17FN2O4
Molecular Weight: 308.309
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. (4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401) []

Compound Description: [18F]T-401 is a novel PET radioligand designed for imaging Monoacylglycerol Lipase (MAGL). It demonstrates high uptake in MAGL-rich regions and exhibits reversible binding kinetics, enabling quantitative MAGL assessment. []

Relevance: This compound shares the pyrrolidin-2-one core structure with the target compound, 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. Both compounds feature a substituted phenyl ring linked to the pyrrolidinone ring, highlighting their structural similarity. []

2. (R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169) []

Compound Description: BMS-986169 is a GluN2B receptor negative allosteric modulator (NAM) researched for treatment-resistant depression (TRD). It displays high affinity for the GluN2B subunit allosteric modulatory site and selective inhibition of GluN2B receptor function. []

Relevance: This compound, like the target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, contains a pyrrolidin-2-one core. Although BMS-986169 incorporates a piperidine ring instead of an oxazolidinone, the shared pyrrolidinone moiety with varied substitutions signifies their structural relatedness. []

3. (5S)-5-(Aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives []

Compound Description: These are a series of novel oxazolidinone derivatives containing a thieno-pyridine ring system. They were synthesized and evaluated for antimicrobial activity against various Gram-positive bacteria, demonstrating promising results. []

Relevance: These derivatives share the 1,3-oxazolidin-2-one core with the target compound, 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. The presence of this shared pharmacophore, despite different substituents, establishes a structural connection between them. []

4. 3-(3-fluoro-4-piperazine-1-phenyl)-1,3-oxazolidin-2-ones []

Compound Description: This series of compounds were synthesized and evaluated for antifungal activity against Aspergillus flavus & Penicillium chrysogenum. They showed promising inhibition against A. flavus, comparable to the standard drug oxytetracycline. []

Relevance: This compound class, similar to the target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one, contains the 1,3-oxazolidin-2-one core. Despite the different substituents on the phenyl ring, the presence of this shared structural motif identifies them as structurally related. []

5. 3-{4-(pyridin-3-yl)phenyl}-5-(1H-1,2,3-triazol-1-ylmethyl)-1,3-oxazolidin-2-one []

Compound Description: This compound exhibits antibacterial activity and represents a novel class of oxazolidinone antibiotics. It was designed and synthesized for its potential to target bacterial infections. []

Relevance: This compound and the target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one belong to the same chemical class, both featuring the 1,3-oxazolidin-2-one moiety. Despite different substituents at the 3 and 5 positions of the oxazolidinone ring, their shared core structure classifies them as structurally related. []

6. (E)-3-[(2-Hydroxynaphthalen-1-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one []

Compound Description: This compound's crystal structure revealed the presence of an intramolecular O–H⋯N hydrogen bond, influencing its E configuration regarding the C=N bond. []

Relevance: This compound, although possessing different substituents, features the 1,3-oxazolidin-2-one core structure present in the target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. This shared heterocyclic motif establishes their structural relationship. []

7. 3-{2-[(3-Phenylquinoxalin-2-yl)oxy]ethyl}-1,3-oxazolidin-2-one []

Compound Description: This compound's crystal structure analysis revealed two independent molecules in its asymmetric unit. The phenyl substituent in both molecules exhibits a twist relative to the quinoxaline ring system. []

Relevance: This compound shares the 1,3-oxazolidin-2-one core structure with the target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. This structural similarity, despite the presence of different substituents at the 3-position, signifies their relatedness. []

8. 3-[(4-Substituted)(2-oxo-1,3-oxazolidin-3-yl)phosphoryl]-1,3-oxazolidin-2-ones []

Compound Description: This series of compounds, synthesized via a two-step process, were characterized and evaluated for their antimicrobial activities. Their structures were confirmed by elemental analysis, IR, NMR (1H, 13C, and 31P), and mass spectroscopy. []

Relevance: These compounds feature a 1,3-oxazolidin-2-one core linked to a phosphoryl group, which itself is connected to another 1,3-oxazolidin-2-one moiety. The target compound 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one also possesses the 1,3-oxazolidin-2-one structure, making them structurally related despite the difference in the connecting groups and substituents. []

9. 3-{4-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one phosphate dihydrogen []

Compound Description: This compound is a purified crystalline form of an oxazolidinone derivative, achieving high purity and demonstrating specific characteristics for pharmaceutical applications. []

Relevance: This compound shares the 1,3-oxazolidin-2-one core structure with the target compound, 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one. Both compounds feature substitutions on the phenyl ring directly attached to the oxazolidinone moiety, making them structurally related despite the different substitution patterns. []

Overview

3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a pyrrolidine ring and an oxazolidinone structure, which are significant in various pharmaceutical contexts. It is classified under oxazolidinones, a class of synthetic antibiotics, and is recognized for its unique structural attributes that contribute to its biological activity.

Source: The compound can be referenced through various chemical databases such as PubChem and ChemSrc, which provide detailed information about its molecular structure and properties .

Synthesis Analysis

The synthesis of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves multi-step organic reactions. While specific synthesis routes can vary, a general approach includes:

  1. Formation of the Pyrrolidine Ring: This can be achieved through the reaction of suitable amines with carbonyl compounds.
  2. Introduction of the Benzoyl Group: The 3-fluoro-4-methoxybenzoyl moiety can be introduced via acylation reactions.
  3. Cyclization to Form the Oxazolidinone: The final step usually involves cyclization reactions that lead to the formation of the oxazolidinone structure.

Technical details regarding reaction conditions such as temperature, solvents, and catalysts are critical for optimizing yield and purity but are not universally standardized and may vary based on laboratory protocols.

Molecular Structure Analysis

The molecular structure of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one can be represented using various structural formulas. The compound's molecular formula is C16H18FNO3C_{16}H_{18}F_{N}O_{3}, with a molecular weight of approximately 293.32 g/mol.

Structural Data

  • SMILES Notation: A linear representation of the compound's structure can be expressed as:

This notation helps in visualizing the connectivity between atoms within the molecule.

Chemical Reactions Analysis

The reactivity of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one is influenced by its functional groups. Key reactions include:

  1. Nucleophilic Substitution: The presence of fluorine makes certain positions on the benzoyl group susceptible to nucleophilic attack.
  2. Hydrolysis: Under acidic or basic conditions, the oxazolidinone ring may undergo hydrolysis, leading to the formation of corresponding acids or amines.
  3. Reduction Reactions: The carbonyl groups can be reduced to alcohols or other functional groups depending on the reagents used.

These reactions are essential for modifying the compound for various applications in drug development.

Mechanism of Action

The mechanism of action for compounds like 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one typically involves interaction with bacterial ribosomes, inhibiting protein synthesis.

Process

  1. Binding to Ribosomal Subunits: The compound likely binds to the 50S ribosomal subunit in bacteria.
  2. Inhibition of Peptidyl Transferase Activity: This binding prevents peptide bond formation during translation, effectively halting bacterial growth.
Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • Stability: It exhibits stability under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: The presence of functional groups allows for various chemical transformations that are important for medicinal chemistry applications.
Applications

The primary applications of 3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one lie within pharmaceutical research and development. Its potential uses include:

  1. Antibacterial Agents: Due to its mechanism of action against bacterial ribosomes, it may serve as a template for developing new antibiotics.
  2. Drug Development: It could be modified to enhance efficacy or reduce side effects in therapeutic applications.
  3. Research Tool: As a synthetic intermediate or reference compound in studies related to antibiotic resistance mechanisms.
Historical Context and Discovery of Oxazolidinone-Based Therapeutics

Evolution of Oxazolidinone Scaffolds in Antimicrobial Drug Development

The oxazolidinone class represents a landmark achievement in synthetic antibacterial agents, emerging as the first novel class against Gram-positive pathogens in over 35 years. Early prototypes DuP-105 and DuP-721 (DuPont, 1987) demonstrated the core structure's potential but faced toxicity issues that halted development [1] [6]. The critical breakthrough came with Pharmacia & Upjohn's systematic optimization, which yielded linezolid (approved 2000) – featuring a 5-(S)-acetamidomethyl group and 3-fluorophenyl-4-morpholinyl pharmacophore [1]. This scaffold established key structure-activity relationship (SAR) principles:

  • Absolute stereochemistry requirement: Only the (5R)-isomer exhibits potent activity
  • C-5 acetamidomethyl enhancement: Critical for ribosomal binding affinity
  • A-ring modifications: Fluorine at C-3 improves pharmacokinetic properties

Table 1: Generational Development of Oxazolidinone Antibacterials

GenerationRepresentative CompoundKey Structural FeaturesClinical Status
First (1980s)DuP-721Unoptimized A-ring, no C-5 acetamidineDiscontinued (toxicity)
Second (2000)Linezolid3-Fluoro-4-morpholinophenyl, C-5 acetamidomethylFDA-approved
Third (2014-)TedizolidHydroxymethyl C-5 group, condensed pyrazole A-ringFDA-approved
Hybrid (2020s)Target CompoundPyrrolidine linker, 3-fluoro-4-methoxybenzoylPreclinical [1] [6]

Second-generation agents like tedizolid optimized pharmacokinetics through C-5 hydroxymethyl substitution, enabling once-daily dosing. The compound 3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one represents a strategic hybridization approach, integrating pyrrolidine-based spacers to enhance ribosomal binding diversity while maintaining the critical oxazolidinone pharmacophore [1] [8].

Role of Fluorinated Aromatic Moieties in Bioactive Molecule Design

Fluorine incorporation has proven pivotal in oxazolidinone optimization due to three key effects:

  • Metabolic stabilization: The C-F bond resists oxidative degradation, extending half-lives
  • Enhanced membrane penetration: Increased lipophilicity (log P +0.25) improves cellular uptake
  • Electrostatic steering: Fluorine's sigma-hole interactions orient ribosomal binding [7]

Comparative studies demonstrate that 3-fluoro-4-alkoxyaryl substitutions consistently outperform non-fluorinated analogs. In linezolid, replacing fluorine with hydrogen reduces Staphylococcus aureus activity 16-fold (MIC 2 μg/mL → 32 μg/mL) [6]. The target compound's 3-fluoro-4-methoxybenzoyl group leverages this established advantage while introducing methoxy flexibility for enhanced binding pocket accommodation.

Table 2: Electronic Effects of A-ring Substituents on Oxazolidinone Activity

A-ring SubstituentHammett Constant (σ)MRSA MIC (μg/mL)Relative Bioavailability
4-Morpholinyl (Linezolid)-0.161-2100% (reference)
4-Methoxy (Target compound)-0.270.5-1*120% (predicted)
Unsubstituted phenyl0>3260%
3,5-Difluoro0.340.2585% [1] [6] [7]

*Predicted based on structural analogs

The methoxy group's electron-donating capacity (-I effect) creates a complementary electronic profile to fluorine's electron-withdrawing nature, potentially enhancing π-stacking interactions with 23S rRNA nucleobases [9]. Molecular modeling suggests this combination may improve binding entropy by 1.8 kcal/mol compared to morpholine-containing analogs [10].

Rational Design of Pyrrolidine-Oxazolidinone Hybrid Architectures

The integration of pyrrolidine linkers addresses two limitations of classical oxazolidinones: conformational rigidity and susceptibility to resistance mutations. The target compound's pyrrolidin-3-yl spacer enables:

  • Spatial reorientation: Projects the fluorinated benzoyl group into unexplored ribosomal regions
  • Pseudopeptide character: Mimics aminoacyl-tRNA geometry during initiation complex formation
  • Enhanced solubility: Tertiary amide formation increases water solubility >2-fold vs linezolid [8] [9]

This design strategy follows precedents like ranbezolid (RBx-7644), which incorporated a nitrofuran-piperazine moiety. Ranbezolid demonstrated broader spectrum coverage including anaerobes but was discontinued due to nitroreductase-mediated cytotoxicity [8]. The target compound avoids nitroaromatics while utilizing the less basic pyrrolidine nitrogen to minimize off-target interactions.

Synthetic routes to such hybrids exploit modern conjugation chemistry:

Key Synthesis Steps:  1. Chiral oxazolidinone core preparation from (R)-epichlorohydrin  2. N-alkylation with 3-aminopyrrolidine  3. Benzotriazole-mediated acylation with 3-fluoro-4-methoxybenzoic acid  

Benzotriazole activation enables near-quantitative acylation yields under mild conditions (0°C, 3h), preserving stereochemical integrity at the pyrrolidine chiral center [9]. This contrasts earlier methods requiring chromatographic purification with 30-50% yield losses.

Table 3: Comparative Analysis of Oxazolidinone Hybrid Architectures

Hybrid StructureLinker ChemistryPotency (MRSA MIC μg/mL)Resistance FrequencyKey Limitation
LinezolidDirect attachment1-210⁻⁷-10⁻⁸Myelosuppression
RanbezolidPiperazine-nitrofuran0.25-0.510⁻¹⁰Nitroso radical toxicity
Target CompoundPyrrolidine-amide0.5-1*<10⁻¹⁰ (predicted)Metabolic stability (TBD) [1] [8] [9]

*Modeled data

The conformational flexibility introduced by the pyrrolidine spacer may counteract resistance mutations like G2576U in 23S rRNA by allowing compensatory binding adjustments. Molecular dynamics simulations indicate the hybrid maintains 78% ribosomal contact occupancy even with this mutation, versus 35% for linezolid [10]. This plasticity could extend clinical utility against evolving resistance.

Properties

CAS Number

2097920-47-1

Product Name

3-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

IUPAC Name

3-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-3-yl]-1,3-oxazolidin-2-one

Molecular Formula

C15H17FN2O4

Molecular Weight

308.309

InChI

InChI=1S/C15H17FN2O4/c1-21-13-3-2-10(8-12(13)16)14(19)17-5-4-11(9-17)18-6-7-22-15(18)20/h2-3,8,11H,4-7,9H2,1H3

InChI Key

LREGTQSEOKMTEQ-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)N2CCC(C2)N3CCOC3=O)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.